![molecular formula C13H18N2 B1348353 Julolidine-9-methanamine CAS No. 500731-75-9](/img/structure/B1348353.png)
Julolidine-9-methanamine
Overview
Description
It belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development and manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Julolidine-9-methanamine can be synthesized through various methods. One common method involves the reaction of tetrahydroquinoline with trimethylene chlorobromide. The mixture is heated in an oil bath at 150–160°C for 20 hours. After cooling, the reaction mixture is treated with hydrochloric acid, and the excess trimethylene chlorobromide is removed by steam distillation. The residue is made alkaline with sodium hydroxide, and the julolidine is extracted with ether. The ether is evaporated, and the residue is distilled under reduced pressure to obtain julolidine .
Another method involves the reduction of 8,10-diketojulolidine or the intra-molecular condensation of N-(γ-bromopropyl) tetrahydroquinoline. Dehydration of N-(γ-hydroxypropyl) tetrahydroquinoline or di-(γ-hydroxypropyl) aniline with phosphorus pentoxide is also used .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for higher yields and purity, and the processes are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Julolidine-9-methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Julolidine-9-methanamine has diverse applications across scientific research, including chemistry, biology, medicine, and industry. It acts as a building block in synthesizing complex organic molecules and serves as a reagent in various chemical reactions. Furthermore, it functions as a fluorescent probe for detecting proteins and nucleic acids and is useful in studying protein folding and misfolding. It also has potential therapeutic applications as a candidate for drug development and is used in the production of photoconductive materials, chemiluminescence substances, and dye intermediates.
Scientific Research Applications
Chemistry
Julolidine derivatives are a class of N‐heterocycle compounds sharing a 2,3,6,7‐tetrahydro‐1H,5H‐benzo[1,2]quinolizine ring . They are employed in synthesizing complex organic molecules and as reagents in chemical reactions. this compound can undergo directed ortho-lithiation when treated with s-BuLi and TMEDA .
Biology
In biology, this compound serves as a fluorescent probe for detecting proteins and nucleic acids and for studying protein folding and misfolding. Julolidine-based molecular rotors are effective as fluorescent turn-on probes, useful in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . These rotors monitor changes in the microenvironment of live cellular systems. They have also found use in detecting ions and volatile compounds in environmental and biological samples and as fluorescent sensors for bioimaging .
A method has been developed for high-throughput measurements of viscosity in lipid membranes using a viscosity-sensitive fluorescent dye, 9‐(2,2‐dicyanovinyl)julolidine (DCVJ) . This method is based on simultaneous measurements of absorbance and fluorescence emission of DCVJ incorporated into a lipid membrane and is suitable for high‐throughput screening .
Julolidine derivatives are used as fluorescent probes for measuring cell membrane viscosity . Cationic julolidine–azolium conjugates have been designed as fluorescent probes for visualizing RNA in live cells, exhibiting high brightness and quantum yields when interacting with RNA .
Medicine
this compound has potential therapeutic applications as a candidate for drug development.
Industry
In industry, this compound is used in producing photoconductive materials, chemiluminescence substances, and dye intermediates. Julolidines have been used in the construction of dye‐sensitized solar cells .
Case Studies
- RNA Imaging: Cationic julolidine–azolium conjugates have been designed and tested for their ability to visualize RNA in live cells . One probe, BTZ-JLD, emits light at a longer wavelength in the red region upon interacting with RNA, making it suitable for fluorescence imaging of intracellular RNA in live cells .
- Viscosity Measurement: A method utilizing 9‐(2,2‐dicyanovinyl)julolidine (DCVJ) has been developed for measuring the microviscosity of lipid membranes in bulk suspension . This method, suitable for high-throughput screening, measures the absorbance and fluorescence emission of DCVJ incorporated into a lipid membrane . The method was validated using artificial membranes with various lipid compositions over a range of temperatures, and the results agreed with previously published data .
- Metal Ion Detection: Julolidine derivatives are utilized in chemosensors for metal detection . Specifically, julolidine derivatives can be designed and developed for high-sensitivity and selective detection of Cu2+ .
Mechanism of Action
The mechanism of action of Julolidine-9-methanamine involves its interaction with molecular targets and pathways. It acts as a fluorescent molecular rotor, which allows it to sense changes in the local environment, such as polarity, pH, and viscosity. This property makes it useful for monitoring changes in the microenvironment of live cellular systems .
Comparison with Similar Compounds
Julolidine-9-methanamine can be compared with other similar compounds, such as:
Julolidine: A partially saturated fused tricyclic nitrogenous heterocycle used as a platform for designing biologically active compounds.
Tetrahydroquinoline: A precursor in the synthesis of julolidine derivatives.
Imidazolones: Compounds that undergo spirocyclization to form julolidine derivatives.
This compound is unique due to its specific chemical structure and its ability to act as a fluorescent molecular rotor, making it valuable in various scientific and industrial applications.
Biological Activity
Julolidine-9-methanamine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is a derivative of julolidine, characterized by a fused bicyclic structure that contributes to its unique chemical properties. The presence of an amine group at the 9-position enhances its reactivity and interaction with biological targets.
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of P-glycoprotein (P-gp) : Studies have shown that derivatives of julolidine can modulate the activity of P-gp, a critical protein involved in drug transport and resistance. For instance, certain julolidine derivatives demonstrated high affinity for P-gp with minimal stimulation of ATPase activity, suggesting their potential as inhibitors in multidrug-resistant cells .
- Fluorescent Properties : Julolidine-based compounds are utilized as fluorescent molecular rotors. These compounds change their fluorescence properties in response to environmental conditions such as viscosity and polarity, making them valuable tools for sensing and imaging applications in biological systems .
- Antiproliferative Effects : Some studies have reported that julolidine derivatives exhibit antiproliferative effects against various cancer cell lines. For example, one study highlighted the efficacy of a julolidine-based compound against HeLa cells, indicating its potential as an anticancer agent .
Table 1: Biological Activities of Julolidine Derivatives
Compound | Activity Type | IC50 (μM) | Notes |
---|---|---|---|
This compound | P-glycoprotein Inhibition | 2.3 | High affinity for P-gp |
DCVJ (Julolidine Derivative) | Fluorescence Sensing | N/A | Effective in sensing viscosity |
Julolidine-based Probes | Anticancer Activity | 226 | Effective against HeLa cells |
Julolidine Analog | TAO Inhibition | <1.0 | Submicromolar range inhibition |
Case Studies
- P-glycoprotein Modulation : A study examined the effects of various julolidine derivatives on P-gp-mediated drug transport. The results indicated that specific structural modifications led to enhanced inhibitory effects on ATPase activity, which is crucial for overcoming drug resistance in cancer therapy .
- Fluorescent Probes : Research on julolidine-based fluorescent probes revealed their utility in biological imaging. These probes showed significant changes in fluorescence intensity upon interaction with different proteins, suggesting their applicability in complex biological environments .
- Anticancer Properties : In vitro studies demonstrated that certain julolidine derivatives possess potent antiproliferative effects against cancer cell lines such as HeLa and A549. The mechanism was attributed to their ability to induce apoptosis and inhibit cell proliferation .
Properties
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-9-10-7-11-3-1-5-15-6-2-4-12(8-10)13(11)15/h7-8H,1-6,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYIDUGXCDMMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329811 | |
Record name | JULOLIDINE-9-METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500731-75-9 | |
Record name | JULOLIDINE-9-METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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